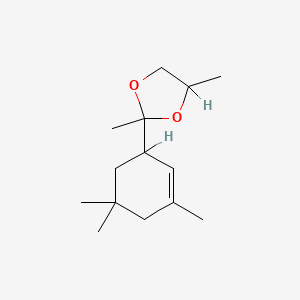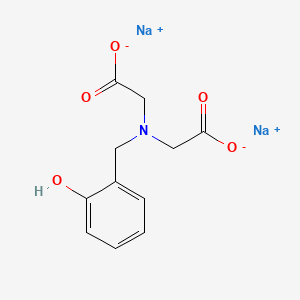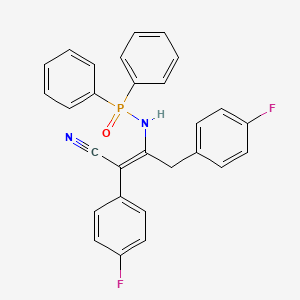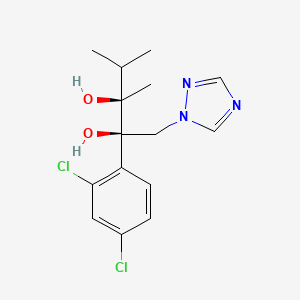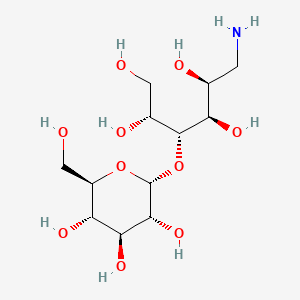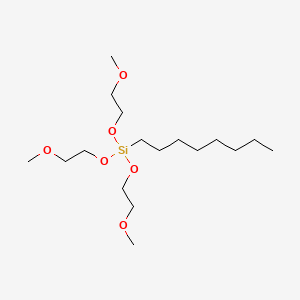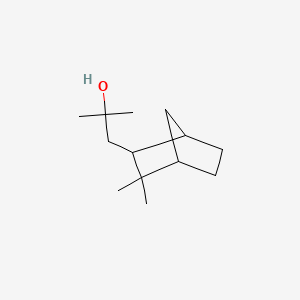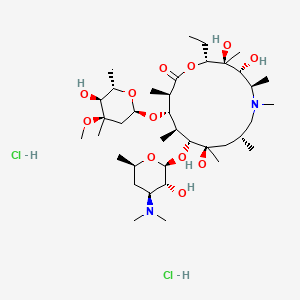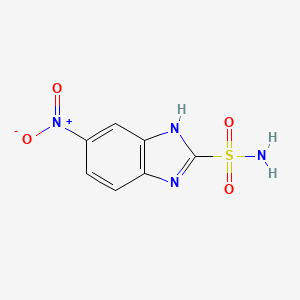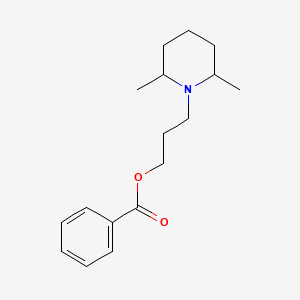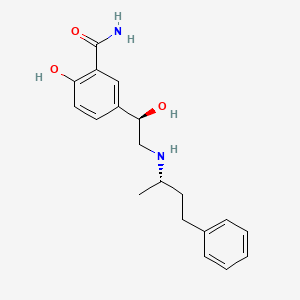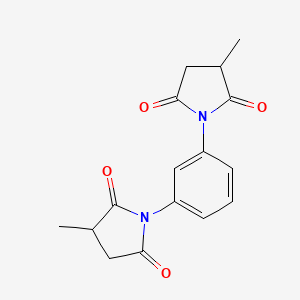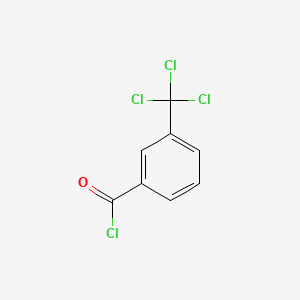
3-(Trichloromethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl4O. It is a derivative of benzoyl chloride where one of the hydrogen atoms on the benzene ring is replaced by a trichloromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method includes the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trichloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-(chloromethyl)benzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
3-(Trichloromethyl)benzoic acid: Formed through hydrolysis.
3-(Chloromethyl)benzoyl chloride: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
3-(Trichloromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the trichloromethyl group and is less reactive.
3-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)benzoyl chloride is unique due to its high reactivity and the presence of the trichloromethyl group, which imparts distinct chemical properties compared to other benzoyl chloride derivatives.
Eigenschaften
CAS-Nummer |
27428-84-8 |
|---|---|
Molekularformel |
C8H4Cl4O |
Molekulargewicht |
257.9 g/mol |
IUPAC-Name |
3-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |
InChI-Schlüssel |
FWQULJSKSVBGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


